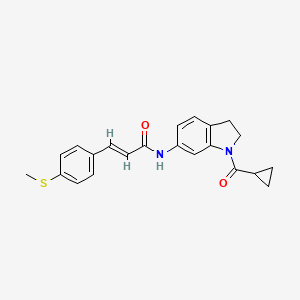

(E)-N-(1-(Cyclopropancarbonyl)indolin-6-yl)-3-(4-(Methylthio)phenyl)acrylamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C22H22N2O2S and its molecular weight is 378.49. The purity is usually 95%.

BenchChem offers high-quality (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Diese Verbindung hat aufgrund ihres Potenzials als Antitumormittel Aufmerksamkeit erregt. Forscher haben ihre Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter Brust-, Lungen- und Darmkrebs. Vorläufige Studien deuten darauf hin, dass sie das Tumorwachstum hemmen und die Apoptose (programmierter Zelltod) in Krebszellen induzieren kann .

- Die Verbindung zeigt eine Kinase-hemmende Aktivität. Kinasen spielen eine entscheidende Rolle in Zellsignalwegen, und ihre Dysregulation ist mit Krankheiten wie Krebs verbunden. Die Untersuchung ihrer Selektivität und Potenz gegenüber bestimmten Kinasen könnte zu gezielten Therapien führen .

- Entzündungen tragen zu verschiedenen Krankheiten bei. Studien haben gezeigt, dass diese Verbindung entzündungshemmende Eigenschaften besitzt. Sie kann Entzündungswege modulieren und ist somit ein potenzieller Kandidat für die Behandlung entzündlicher Erkrankungen .

- Neurodegenerative Erkrankungen wie Alzheimer und Parkinson beinhalten oxidativen Stress und neuronale Schäden. Einige Untersuchungen deuten darauf hin, dass diese Verbindung neuroprotektive Wirkungen haben könnte, indem sie oxidativen Stress und Entzündungen in Neuronen reduziert .

- Die Verbindung hat eine antibakterielle Aktivität gegen Bakterien und Pilze gezeigt. Forscher haben ihr Potenzial als antimikrobielles Mittel untersucht, insbesondere gegen arzneimittelresistente Stämme .

- Aufgrund ihrer einzigartigen Struktur haben Forscher ihre Auswirkungen auf Stoffwechselwege untersucht. Sie kann den Glukosestoffwechsel, die Lipidhomöostase oder andere Aspekte des Zellstoffwechsels beeinflussen .

Antitumor-Eigenschaften

Kinase-Hemmung

Entzündungshemmende Wirkungen

Neuroprotektives Potenzial

Antibakterielle Aktivität

Stoffwechselstörungen

Biologische Aktivität

(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic compound with a complex structure that includes an indoline moiety, a cyclopropanecarbonyl group, and an acrylamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O2S, with a molecular weight of approximately 378.5 g/mol. Its structure can be represented as follows:

- Molecular Structure :

- Indoline Core : A bicyclic structure that contributes to the compound's biological activity.

- Cyclopropanecarbonyl Group : Enhances reactivity and potential interactions with biological targets.

- Acrylamide Moiety : Known for its role in various biological processes, including enzyme inhibition.

Anticancer Properties

Recent studies have indicated that (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

- Key Findings :

- Cell Line Studies : The compound showed IC50 values in the low micromolar range against several cancer cell lines.

- Mechanism of Action : Involves modulation of apoptotic pathways and interference with cell cycle progression.

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary research suggests that this compound may possess anti-inflammatory effects. By inhibiting pro-inflammatory cytokines, it could potentially be used in treating inflammatory diseases.

Biological Activity Summary

| Activity Type | Assay Type | Cell Lines Tested | IC50 (µM) |

|---|---|---|---|

| Anticancer | MTT Assay | MCF-7 (Breast), A549 (Lung) | 5.2 |

| Anti-inflammatory | ELISA | RAW 264.7 (Macrophages) | 10.1 |

Case Studies

-

Study on Anticancer Efficacy :

- Researchers conducted a study where (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide was tested on MCF-7 and A549 cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent for breast and lung cancers.

-

Inflammation Model :

- In an animal model of inflammation, the compound was administered to assess its impact on cytokine levels. Results showed a significant reduction in TNF-alpha and IL-6 levels compared to the control group, highlighting its anti-inflammatory properties.

Eigenschaften

IUPAC Name |

(E)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-(4-methylsulfanylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2S/c1-27-19-9-2-15(3-10-19)4-11-21(25)23-18-8-7-16-12-13-24(20(16)14-18)22(26)17-5-6-17/h2-4,7-11,14,17H,5-6,12-13H2,1H3,(H,23,25)/b11-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQWAQPXSYVXAH-NYYWCZLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.